molecular formula C41H64O14 B194528 Gitoxin CAS No. 4562-36-1

Gitoxin

Katalognummer: B194528
CAS-Nummer: 4562-36-1
Molekulargewicht: 780.9 g/mol
InChI-Schlüssel: LKRDZKPBAOKJBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Gitoxin (C₄₁H₆₄O₁₄; MW: 780.94) is a cardiac glycoside isolated from Digitalis lanata (Woolly Foxglove) . Structurally, it belongs to the cardenolide subclass, characterized by a steroid nucleus with a lactone ring at C-17 and three sugar moieties (digitoxose) at C-3 . This compound shares a core structure with digoxin and dithis compound but differs in hydroxylation patterns, which influence its pharmacokinetic and pharmacodynamic properties . It inhibits Na⁺/K⁺-ATPase, leading to increased intracellular Ca²⁺ and enhanced cardiac contractility . Beyond cardiovascular applications, this compound has been investigated for anti-cancer activity, particularly in ovarian and osteosarcoma cells .

Vorbereitungsmethoden

Extraction and Isolation from Digitalis Species

Plant Material Selection and Pretreatment

Fresh Digitalis lanata leaves are preferred for gitoxin extraction due to higher glycoside content compared to D. purpurea. Post-harvest, leaves undergo immediate drying at 40–50°C to prevent enzymatic degradation of labile glycosides . Methanol-water (70:30 v/v) extraction at 60°C for 6 hours maximizes this compound recovery, achieving initial crude yields of 0.3–0.7 mg/g dry weight .

Chromatographic Purification

Crude extracts are subjected to sequential chromatographic steps:

  • Sephadex G-25 Gel Filtration : Removes pigments and low-molecular-weight contaminants .

  • Silica Gel Thin-Layer Chromatography (TLC) : Using methylene chloride-methanol-water (90:10:1 v/v) for preliminary separation .

  • Reverse-Phase HPLC : Final purification with C18 columns and acetonitrile-water gradients yields 98% pure this compound .

Table 1: this compound Recovery from Digitalis lanata Using Optimized Extraction

StepYield (mg/g dry weight)Purity (%)
Crude Extract0.7 ± 0.112–15
Post-Sephadex G-250.5 ± 0.0845–50
Post-TLC0.3 ± 0.0575–80
Post-HPLC0.25 ± 0.0398–99
Data synthesized from

Microbial Fermentation Techniques for this compound Production

Native Fermentation Systems

Digitalis tissues retain endogenous β-glucosidases post-harvest, enabling in situ conversion of lanatosides to this compound. In a patented process , fresh D. lanata leaves are macerated and incubated at 30–35°C for 24 hours in acetate buffer (pH 4.8). This facilitates:

  • Hydrolysis of lanatoside B to this compound via stepwise deacetylation and deglucosylation.

  • Concurrent degradation of lanatoside 0 to digoxin, allowing parallel recovery of both glycosides .

Table 2: Fermentation Parameters and this compound Yields

ParameterOptimal ValueYield (mg/kg fresh weight)
Temperature30–35°C1.2 ± 0.2
pH4.8–5.21.1 ± 0.3
Incubation Time24 hours1.4 ± 0.25
Adapted from

Recombinant Enzyme Systems

Recent advances employ heterologously expressed β-glucosidases in E. coli for lanatoside bioconversion. For instance, codon-optimized dgbgl1 expressed in BL21(DE3) achieves 85% conversion efficiency at 30°C, outperforming native plant enzymes by 2.3-fold .

Chemical Synthesis and Structural Modifications

Gitoxigenin Functionalization

Gitoxigenin, the aglycone of this compound, serves as a scaffold for semi-synthetic derivatives. Key reactions include:

  • C16 β-Formylation : Treating gitoxigenin with formic anhydride in pyridine yields 16β-formylgitoxigenin, enhancing Na⁺/K⁺-ATPase binding affinity by 30-fold .

  • C3 β-Digitoxosylation : Coupling gitoxigenin with 2,3,6-tri-O-acetyl-digitoxose using BF₃·Et₂O as a catalyst, followed by deprotection, boosts cardiotonic activity by 15-fold .

Table 3: Activity Enhancement via Gitoxigenin Derivatives

DerivativeRelative Activity*Reference
Gitoxigenin1.0
16β-Formylgitoxigenin30.2 ± 2.1
3β-Digitoxoside15.8 ± 1.5
16β-Acetylgitoxigenin9.4 ± 0.9
Normalized to native gitoxigenin; data from

Glycoside Assembly

The trisaccharide moiety (digitoxose-xylose-digitoxose) is appended via Schmidt glycosylation:

  • Stepwise Glycosylation : Gitoxigenin is sequentially reacted with protected digitoxose and xylose donors under TMSOTf catalysis.

  • Global Deprotection : Hydrogenolysis with Pd/C in methanol removes benzyl groups, yielding this compound with >90% stereoselectivity .

Semi-Synthetic Approaches and Derivative Formation

Pentaformylthis compound Synthesis

This compound undergoes exhaustive formylation using formic acid and acetic anhydride (1:5 molar ratio) at 0°C for 2 hours, producing pentaformylthis compound—a prodrug with enhanced oral bioavailability .

Table 4: Physicochemical Properties of this compound Derivatives

CompoundLogPAqueous Solubility (mg/mL)
This compound1.8 ± 0.20.12 ± 0.02
Pentaformylthis compound3.1 ± 0.30.02 ± 0.005
16β-Methoxycarbonate2.4 ± 0.20.08 ± 0.01
Data compiled from

Optimization Strategies for Enhanced this compound Yields

Response Surface Methodology (RSM)

A Plackett-Burman design identified glucose (1.4 g/L) and peptone (26.5 g/L) as critical media components for Exiguobacterium acetylicum-mediated bioconversion, increasing this compound titers 3.5-fold compared to baseline .

Bioreactor Scale-Up

In 5-L stirred-tank reactors, dissolved oxygen (40% saturation) and fed-batch glucose feeding sustain this compound productivity at 0.8 mg/L/h—a 4.2-fold improvement over shake-flask cultures .

Analytical Techniques for Purity and Quantification

High-Performance Liquid Chromatography (HPLC)

A validated HPLC-DAD method employs a C18 column (4.6 × 250 mm) with 0.1% phosphoric acid-acetonitrile (72:28 v/v) mobile phase, achieving this compound detection at 218 nm with LOD/LOQ of 0.1/0.3 μg/mL .

Mass Spectrometric Characterization

LC-ESI-QTOF/MS (negative ion mode) confirms this compound identity via [M-H]⁻ ion at m/z 779.42 and characteristic fragments at m/z 617.38 (loss of digitoxose) and 455.32 (aglycone) .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Gitoxin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

    Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden, die unterschiedliche pharmakologische Eigenschaften haben können.

    Reduktion: Reduktionsreaktionen können die glykosidischen Bindungen in this compound modifizieren, wodurch seine Aktivität möglicherweise verändert wird.

    Substitution: Substitutionsreaktionen können an den glykosidischen Einheiten auftreten, was zur Bildung neuer Glykosidderivate führt.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

    Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

    Substitution: Verschiedene Nukleophile können verwendet werden, um die glykosidischen Bindungen unter kontrollierten Bedingungen zu substituieren.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die jeweils möglicherweise einzigartige pharmakologische Eigenschaften haben .

Wissenschaftliche Forschungsanwendungen

Gitoxin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es das Natrium-Kalium-ATPase-Enzym hemmt, das für die Aufrechterhaltung des elektrochemischen Gradienten über Zellmembranen entscheidend ist. Diese Hemmung führt zu einem Anstieg des intrazellulären Natriumspiegels, was wiederum den Einstrom von Kalziumionen durch den Natrium-Kalzium-Austauscher fördert. Die erhöhte intrazelluläre Kalziumkonzentration verstärkt die Herzkraft, was this compound zur Behandlung bestimmter Herzerkrankungen wirksam macht .

Wirkmechanismus

Gitoxin exerts its effects by inhibiting the sodium-potassium ATPase enzyme, which is crucial for maintaining the electrochemical gradient across cell membranes. This inhibition leads to an increase in intracellular sodium levels, which in turn promotes the influx of calcium ions through the sodium-calcium exchanger. The increased intracellular calcium enhances cardiac muscle contraction, making this compound effective in treating certain heart conditions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Cardiac Glycosides

Structural Similarities and Differences

Gitoxin is closely related to other cardenolides (Table 1):

Compound Core Structure Hydroxylation Sugar Moieties Source
This compound Cardenolide C-16 hydroxyl Three digitoxose D. lanata
Digoxin Cardenolide C-12 hydroxyl Three digitoxose D. lanata
Dithis compound Cardenolide No C-12/C-16 hydroxyl Three digitoxose D. purpurea
Ouabain Cardenolide C-11 hydroxyl Rhamnose Strophanthus gratus

The C-16 hydroxyl group in this compound reduces lipophilicity compared to Dithis compound, altering tissue distribution and toxicity profiles .

Pharmacological Effects

Cardiac Inotropic Activity

  • This compound vs. Digoxin: In guinea-pig hearts, this compound and Digoxin showed similar positive inotropic effects. However, this compound exhibited significantly lower toxicity (LD₅₀: this compound < Gitaloxin < Digoxin < Dithis compound) .
  • Clinical Efficacy: In patients with congestive heart failure, intravenous this compound (1 mg) improved cardiac output more effectively than Digoxin, likely due to superior bioavailability and receptor binding .

Anti-Cancer Activity

  • Ovarian Cancer: this compound inhibited invasion in 3D organotypic assays across five serous ovarian cancer cell lines (CaOV3, Ovcar4, Kuramochi, Snu-119, Tyk-nu) at 1 µM, comparable to Ouabain and Dithis compound .

Na⁺/K⁺-ATPase Isoform Affinity

This compound’s affinity for Na⁺/K⁺-ATPase isoforms varies by species and tissue (Table 2):

Isoform Species Relative Affinity (vs. Ouabain) Reference
α1β1 Porcine cortex Low (similar to Digoxin)
α3β1 Human erythrocytes Moderate
α2β1 Rat myocardium High

Pharmacokinetics

  • Bioavailability : this compound achieves 100% bioavailability in humans, outperforming Digoxin (60–80%) .
  • Metabolism : this compound undergoes slower hepatic glucuronidation than Dithis compound, prolonging its half-life in plasma .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining Gitoxin’s bioactivity in in vitro models?

  • Methodological Answer : Use validated cell-based assays (e.g., cytotoxicity assays in cancer cell lines) with this compound concentrations spanning physiologically relevant doses (1 nM–10 µM). Include positive controls (e.g., dithis compound) and negative controls (vehicle-only treatment). Measure outcomes via ATP-based viability assays or apoptosis markers (e.g., caspase-3 activation). Ensure reproducibility by repeating experiments ≥3 times with technical replicates .
  • Key Considerations : Validate purity via HPLC (>95%) and confirm compound stability under experimental conditions using mass spectrometry .

Q. How should researchers standardize protocols for isolating this compound from natural sources?

  • Methodological Answer : Employ column chromatography (silica gel or HPLC) with solvent gradients optimized for cardiac glycosides. Validate extraction efficiency using spiked samples and recovery tests. Cross-reference spectral data (NMR, IR) with literature to confirm structural identity .
  • Data Analysis : Quantify yield via calibration curves and report extraction efficiency (%) with error margins .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. Apply ANOVA for multi-group comparisons, followed by post-hoc tests (Tukey’s HSD). Report confidence intervals (95%) and effect sizes (Cohen’s d) .
  • Common Pitfalls : Avoid omitting outlier justification or failing to account for heteroscedasticity in variance .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across different in vivo models?

  • Methodological Answer : Conduct a systematic review (PRISMA guidelines) to identify confounding variables (e.g., species-specific metabolism, dosing regimens). Perform meta-analysis using random-effects models to quantify heterogeneity (I² statistic). Validate hypotheses via comparative pharmacokinetic studies measuring this compound bioavailability and tissue distribution .
  • Case Study : Discrepancies in rodent vs. zebrafish models may arise from differences in serum protein binding; address this via equilibrium dialysis assays .

Q. What integrative strategies are recommended for studying this compound’s multi-target effects in cardiovascular research?

  • Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map this compound’s impact on Na⁺/K⁺-ATPase isoforms and downstream signaling (e.g., Src kinase pathways). Use pathway enrichment tools (DAVID, STRING) to identify overrepresented biological processes. Validate targets via siRNA knockdown or CRISPR-Cas9 .
  • Data Interpretation : Apply Benjamini-Hochberg correction to adjust for multiple testing in omics datasets .

Q. How can researchers address reproducibility challenges in this compound’s mechanism-of-action studies?

  • Methodological Answer : Adopt open-science practices: share raw data (e.g., via Zenodo), protocols (Protocols.io ), and code (GitHub). Use orthogonal assays (e.g., electrophysiology for ion flux, fluorescent probes for intracellular Ca²⁺) to confirm findings. Collaborate with independent labs for external validation .
  • Example : Discrepancies in ERK phosphorylation results may stem from antibody specificity; validate via peptide competition assays .

Q. Methodological Design & Validation

Q. What criteria should guide the selection of animal models for this compound’s toxicological profiling?

  • Methodological Answer : Prioritize models with translational relevance to human cardiac physiology (e.g., guinea pigs for action potential duration studies). Justify sample sizes via power analysis (α=0.05, β=0.2). Include biomarkers of organ damage (e.g., troponin for cardiotoxicity) and histopathology .
  • Ethical Compliance : Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments .

Q. How can researchers optimize high-throughput screening (HTS) pipelines for this compound derivatives?

  • Methodological Answer : Implement 384-well plate formats with robotic liquid handling. Use Z’-factor (>0.5) to validate assay robustness. Counter-screen against off-targets (e.g., hERG channels) to prioritize lead compounds. Apply structure-activity relationship (SAR) modeling to guide chemical modifications .
  • Data Management : Curate results in FAIR-compliant databases (e.g., ChEMBL) .

Q. Data Contradiction & Synthesis

Q. What frameworks are effective for reconciling conflicting data on this compound’s apoptotic vs. anti-apoptotic roles?

  • Methodological Answer : Apply the PICOT framework to refine research scope: Population (cell type), Intervention (dose/time), Comparison (untreated controls), Outcome (apoptosis markers), Time (exposure duration). Use sensitivity analysis to assess bias risk in published studies .
  • Hypothesis Testing : Design co-culture experiments to evaluate microenvironmental influences (e.g., stromal cell interactions) .

Q. How should researchers design longitudinal studies to assess this compound’s chronic toxicity?

  • Methodological Answer : Use staggered dosing cohorts with staggered sacrifice timepoints. Monitor plasma levels via LC-MS and correlate with histopathological endpoints. Apply mixed-effects models to account for inter-individual variability .
  • Reporting Standards : Align with OECD Test Guidelines for repeated-dose toxicity studies .

Eigenschaften

IUPAC Name

3-[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H64O14/c1-19-36(47)27(42)14-33(50-19)54-38-21(3)52-34(16-29(38)44)55-37-20(2)51-32(15-28(37)43)53-24-8-10-39(4)23(13-24)6-7-26-25(39)9-11-40(5)35(22-12-31(46)49-18-22)30(45)17-41(26,40)48/h12,19-21,23-30,32-38,42-45,47-48H,6-11,13-18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRDZKPBAOKJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)O)O)C)C)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H64O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871908
Record name 3-{[2,6-Dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl]oxy}-14,16-dihydroxycard-20(22)-enolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

780.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4562-36-1
Record name Gitoxin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95099
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.